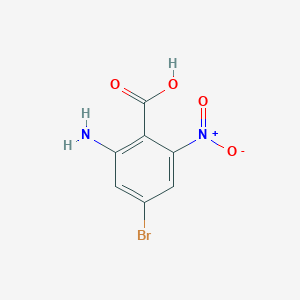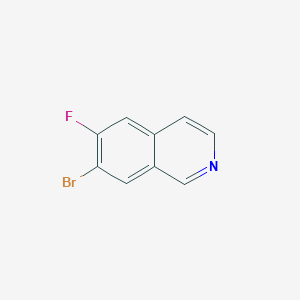
7-Bromo-6-fluoroisoquinoline
Übersicht
Beschreibung
7-Bromo-6-fluoroisoquinoline is a chemical compound with the CAS Number: 923022-40-6 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-6-fluoroisoquinoline . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a bromine atom at the 7th position and a fluorine atom at the 6th position on the isoquinoline ring.Physical And Chemical Properties Analysis
7-Bromo-6-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.05 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One significant application involves the synthesis of novel quinolone derivatives with potent antibacterial activity. For instance, Hayashi et al. (2002) reported the palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline with 7-bromo-6-fluoroisoquinoline derivatives to produce compounds demonstrating excellent Gram-positive activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. The study highlighted one derivative, identified for its superior activity and low toxicity, suggesting its potential as a new antibacterial agent (Hayashi, Takahata, Kawamura, & Todo, 2002).
Antidepressant-like Effects
Pesarico et al. (2014) explored derivatives of isoquinoline, including those structurally similar to 7-bromo-6-fluoroisoquinoline, for their antidepressant-like effects in animal models. They found that specific isoquinoline derivatives could significantly reduce immobility time in forced swimming tests, indicating potential antidepressant properties mediated through serotonergic and dopaminergic systems (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014).
Fluorescent Derivatization for Amino Acid Analysis
Gatti et al. (2002) discussed the use of phanquinone, a compound that can be related to the chemical reactivity of 7-bromo-6-fluoroisoquinoline, for fluorescent pre-chromatographic derivatization in liquid chromatographic analyses of amino acid dosage forms. This approach is beneficial for the quality control of pharmaceuticals containing amino acids, showcasing the versatility of 7-bromo-6-fluoroisoquinoline-related compounds in analytical chemistry (Gatti, Gioia, & Pietra, 2002).
Synthesis of Antitumor Analogs
Golubev et al. (2010) developed a method for synthesizing fluoroquinoline analogs of the antitumor alkaloid luotonin A, demonstrating the compound's potential for retaining antitumor activity and inducing apoptosis in cultured tumor cells. This research highlights the applicability of 7-bromo-6-fluoroisoquinoline in the development of new antitumor agents (Golubev, Bogomolov, Shidlovskii, Dezhenkova, Peregudov, Shtil, & Chkanikov, 2010).
Safety And Hazards
The safety information for 7-Bromo-6-fluoroisoquinoline includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAYLFRWGIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695087 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoroisoquinoline | |
CAS RN |
923022-40-6 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
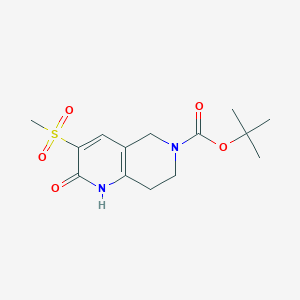
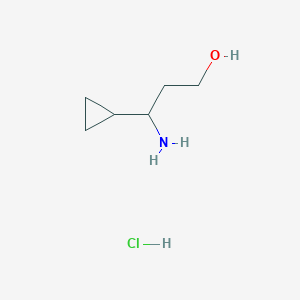
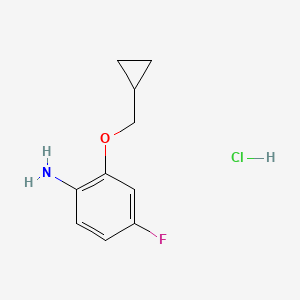
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
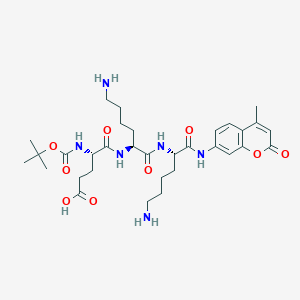
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

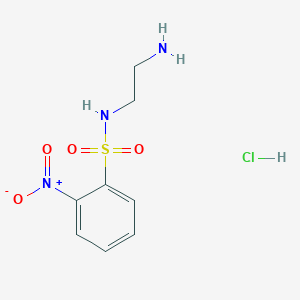
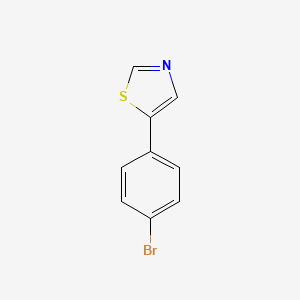
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
